molecular formula C7H8FNO B049241 4-Fluoro-2-methoxyaniline CAS No. 450-91-9

4-Fluoro-2-methoxyaniline

Cat. No. B049241
Key on ui cas rn: 450-91-9
M. Wt: 141.14 g/mol
InChI Key: BNRRMRUVYDETQC-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

To 4-fluoro-2-methoxyaniline (370 mg, 2.62 mmol) in refluxing 6N HCl (5 mL) was added dropwise (E)-but-2-enal (367 mg, 5.24 mmol). The reaction was heated to reflux for 2 hours then cooled and neutralized with NH4OH. The aqueous phase was extracted with DCM, and the combined organic phases dried over MgSO4 and concentrated to yield 6-fluoro-8-methoxy-2-methylquinoline (500 mg, 99.8% yield) as a brown solid.
Quantity
370 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
367 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([O:9][CH3:10])[CH:3]=1.Cl.[CH:12](=O)/[CH:13]=[CH:14]/[CH3:15].[NH4+].[OH-]>>[F:1][C:2]1[CH:8]=[C:7]2[C:5](=[C:4]([O:9][CH3:10])[CH:3]=1)[N:6]=[C:14]([CH3:15])[CH:13]=[CH:12]2 |f:3.4|

Inputs

Step One
Name
Quantity
370 mg
Type
reactant
Smiles
FC1=CC(=C(N)C=C1)OC
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
367 mg
Type
reactant
Smiles
C(\C=C\C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C=CC(=NC2=C(C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 99.8%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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